molecular formula C12H20BNO2S B15225597 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B15225597
M. Wt: 253.17 g/mol
InChI Key: HURBXHRKKUBPLF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (CAS: 1446481-20-4) features a thiazole ring substituted at position 2 with an isopropyl group and at position 5 with a pinacol boronate ester. Its molecular formula is C₁₂H₂₀BNO₂S, with a molecular weight of 253.17 g/mol and a purity typically exceeding 95% . The boronate ester moiety renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceuticals and materials science .

Synthesis
The compound is synthesized via lithium-halogen exchange followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPTMDOB). Evidence from analogous thiazole derivatives indicates that optimized protocols using n-BuLi in dry diethyl ether at -78°C achieve yields exceeding 85% .

Properties

Molecular Formula

C12H20BNO2S

Molecular Weight

253.17 g/mol

IUPAC Name

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H20BNO2S/c1-8(2)10-14-7-9(17-10)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3

InChI Key

HURBXHRKKUBPLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of 2-isopropylthiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions on the thiazole ring can produce a wide range of functionalized thiazole derivatives.

Scientific Research Applications

2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the thiazole ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The thiazole ring can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of structurally related boronate-containing thiazoles and isothiazoles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Properties References
2-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C₁₂H₂₀BNO₂S 253.17 Isopropyl (C2), boronate (C5) Cross-coupling reactions, drug synthesis
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C₁₆H₂₀BNO₂S 301.21 Phenyl (C2), methyl (C4), boronate (C5) Enhanced steric bulk for regioselective coupling
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole C₁₄H₁₈BNO₂S 275.17 Benzothiazole fused ring, boronate (C5) Increased π-conjugation for optoelectronics
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole C₉H₁₄BNO₂S₂ 243.12 Isothiazole ring, boronate (C5) Altered electronic properties vs. thiazole
2-Cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C₁₃H₂₀BNO₃S 281.18 Cyclobutoxy (C2), boronate (C5) Modified solubility and reactivity

Reactivity in Cross-Coupling Reactions

  • Electronic Effects : Electron-withdrawing groups (e.g., benzo[d]thiazole) enhance electrophilicity at the boron center, accelerating coupling rates relative to electron-donating substituents like isopropyl.
  • Yield Trends : Derivatives with less steric bulk (e.g., 2-methyl-thiazole boronate) achieve higher yields (85–95%) in coupling reactions compared to bulkier analogs (~70–80%).

Physicochemical Properties

  • Solubility: The isopropyl group improves solubility in nonpolar solvents (e.g., THF, ethers) compared to phenyl-substituted derivatives, which exhibit lower solubility due to planar aromatic systems.
  • Thermal Stability : Benzo[d]thiazole derivatives display higher thermal stability (decomposition >250°C) owing to fused aromatic systems, whereas isopropyl-thiazole analogs degrade near 200°C.

Q & A

Q. Basic

  • NMR : ¹¹B NMR (δ ~30 ppm confirms boronate ester integrity), ¹H/¹³C NMR for thiazole ring protons (e.g., δ 7.2–7.5 ppm for C5-H) .
  • X-ray crystallography : Single-crystal analysis using SHELX software resolves ambiguities in regiochemistry, especially if synthetic byproducts form .
  • Elemental analysis : Combustion analysis (C, H, N, S) validates purity (>95% typical for research-grade material) .

How does the isopropyl group influence electronic and steric properties compared to methoxy or aryl analogs?

Advanced
The isopropyl group:

  • Steric effects : Reduces reactivity in electrophilic substitutions (e.g., halogenation) by shielding the C5 position. Comparative studies with methoxy analogs (e.g., 2-methoxy derivatives) show ~20% lower yields in Suzuki couplings due to hindered catalyst access .
  • Electronic effects : Electron-donating isopropyl groups slightly increase thiazole ring electron density, as evidenced by downfield shifts in ¹H NMR (Δδ ~0.2 ppm vs. aryl analogs) .

What are the challenges in using this compound for in vitro biological assays, and how can solubility issues be addressed?

Q. Advanced

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stocks (≤10 mM). For cell-based assays, use cyclodextrin-based vehicles or PEG formulations to prevent precipitation .
  • Instability in media : Boronate esters hydrolyze in protic environments. Incubations should be time-optimized (<6 hours) and monitored via LC-MS to confirm compound integrity .
  • Contradictory bioactivity data : Variability in IC₅₀ values (e.g., kinase inhibition assays) may arise from batch-dependent purity. Always corroborate with orthogonal techniques like SPR or thermal shift assays .

How can researchers troubleshoot low yields in palladium-catalyzed cross-couplings involving this compound?

Q. Methodological Answer

  • Catalyst screening : Test Pd(OAc)₂ with cataCXium A or RuPhos ligands for challenging substrates .
  • Base optimization : Switch from K₂CO₃ to Cs₂CO₃ for improved solubility in toluene/water biphasic systems .
  • Boronate excess : Use 1.5–2.0 equiv of the boronate reagent to drive reactions to completion .
  • Byproduct analysis : TLC or GC-MS to detect deboronation byproducts (e.g., free thiazole), which indicate moisture contamination .

What are the applications of this compound in medicinal chemistry, and how does its reactivity compare to other boronic esters?

Q. Advanced

  • Suzuki-Miyaura reactions : Key for constructing biaryl motifs in kinase inhibitors (e.g., imidazo[2,1-b]thiazole derivatives targeting RAF kinases) .
  • Proteolysis-targeting chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands via click chemistry .
  • Comparative reactivity : Less nucleophilic than phenylboronic acids, requiring stronger bases (e.g., NaOtBu) in Miyaura borylation .

What precautions are necessary for long-term storage and handling?

Q. Basic

  • Storage : Argon-flushed vials at –20°C, with desiccants (silica gel) to prevent hydrolysis .
  • Handling : Glovebox use for moisture-sensitive reactions; avoid protic solvents (e.g., MeOH) during purification .
  • Stability monitoring : Periodic ¹H NMR checks (disappearance of δ 1.3 ppm pinacol methyl signals indicates degradation) .

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